molecular formula C7H6Cl2Mg B1600638 3-Chlorobenzylmagnesium chloride CAS No. 29874-01-9

3-Chlorobenzylmagnesium chloride

Cat. No.: B1600638
CAS No.: 29874-01-9
M. Wt: 185.33 g/mol
InChI Key: BQNQIHYLDYHYQP-UHFFFAOYSA-M
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Description

3-Chlorobenzylmagnesium chloride is an organomagnesium compound that belongs to the class of Grignard reagents. It is widely used in organic synthesis due to its ability to form carbon-carbon bonds. The compound is typically used as a nucleophile in various chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chlorobenzylmagnesium chloride is prepared by the reaction of 3-chlorobenzyl chloride with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

3-Chlorobenzyl chloride+Magnesium3-Chlorobenzylmagnesium chloride\text{3-Chlorobenzyl chloride} + \text{Magnesium} \rightarrow \text{this compound} 3-Chlorobenzyl chloride+Magnesium→3-Chlorobenzylmagnesium chloride

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems helps in maintaining the inert atmosphere and controlling the addition of reactants .

Chemical Reactions Analysis

Types of Reactions

3-Chlorobenzylmagnesium chloride undergoes various types of chemical reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: It can replace halogens in organic compounds.

    Coupling Reactions: It participates in coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

    Halogenated Compounds: Reacts with alkyl halides to form new carbon-carbon bonds.

    Catalysts: Often used with catalysts such as palladium or nickel in coupling reactions.

Major Products Formed

Scientific Research Applications

3-Chlorobenzylmagnesium chloride has numerous applications in scientific research:

    Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Employed in the preparation of polymers and other advanced materials.

    Medicinal Chemistry: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Biochemistry: Used in the study of enzyme mechanisms and metabolic pathways .

Mechanism of Action

The mechanism of action of 3-chlorobenzylmagnesium chloride involves its role as a nucleophile. The compound donates an electron pair to electrophilic centers in other molecules, facilitating the formation of new chemical bonds. This nucleophilic behavior is crucial in various organic reactions, including additions to carbonyl groups and substitutions on halogenated compounds. The molecular targets and pathways involved include carbonyl compounds, halogenated compounds, and other electrophiles .

Comparison with Similar Compounds

Similar Compounds

  • Benzylmagnesium chloride
  • Phenylmagnesium chloride
  • 3-Bromobenzylmagnesium chloride

Comparison

3-Chlorobenzylmagnesium chloride is unique due to the presence of the chlorine atom on the benzyl group, which can influence the reactivity and selectivity of the compound in chemical reactions. Compared to benzylmagnesium chloride, the chlorine substituent can provide additional sites for further functionalization. Phenylmagnesium chloride lacks the benzyl group, making it less versatile in certain synthetic applications. 3-Bromobenzylmagnesium chloride, while similar, may exhibit different reactivity due to the presence of bromine instead of chlorine .

Properties

IUPAC Name

magnesium;1-chloro-3-methanidylbenzene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl.ClH.Mg/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNQIHYLDYHYQP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC(=CC=C1)Cl.[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2Mg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40517506
Record name Magnesium chloride (3-chlorophenyl)methanide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29874-01-9
Record name Magnesium chloride (3-chlorophenyl)methanide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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